molecular formula C19H20N2O6S2 B278684 ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

Cat. No. B278684
M. Wt: 436.5 g/mol
InChI Key: ZPUZOWGZNSKJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as ETT or Ethyl Thiourea Thiophene.

Mechanism of Action

The mechanism of action of ETT is not fully understood. However, it is believed that ETT can induce apoptosis in cancer cells by activating the caspase pathway. In addition, ETT has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
ETT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, ETT has been shown to have anti-inflammatory and antioxidant properties. ETT has also been shown to have neuroprotective effects and has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ETT in lab experiments is that it is relatively easy to synthesize. In addition, ETT has been shown to have low toxicity, making it a safer alternative to other anticancer agents. However, one limitation of using ETT in lab experiments is that it is not very water-soluble, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ETT. One area of research could focus on improving the water solubility of ETT to make it more effective in vivo. In addition, further studies could be conducted to investigate the potential of ETT as a treatment for other diseases, such as neurological disorders and inflammatory conditions. Finally, research could be conducted to identify other compounds that could be used in combination with ETT to enhance its anticancer properties.
In conclusion, ETT is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anticancer properties, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a promising candidate for further study. While there are limitations to using ETT in lab experiments, its relatively low toxicity and ease of synthesis make it a valuable tool for researchers. Future research on ETT could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of ETT involves a multi-step process that begins with the reaction of ethyl 3-aminocrotonate with thiophene-2-carboxylic acid. This reaction leads to the formation of ethyl 3-(thiophen-2-yl)acrylate, which is then reacted with thionyl chloride to yield ethyl 2-(thiophen-2-yl)acryloyl chloride. The final step involves the reaction of ethyl 2-(thiophen-2-yl)acryloyl chloride with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid to produce ETT.

Scientific Research Applications

ETT has been extensively studied for its potential as an anticancer agent. Studies have shown that ETT can induce apoptosis in cancer cells by activating the caspase pathway. In addition, ETT has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

properties

Product Name

ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

Molecular Formula

C19H20N2O6S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S2/c1-3-12-11-14(19(24)27-4-2)17(28-12)20-16(22)9-10-21-18(23)13-7-5-6-8-15(13)29(21,25)26/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)

InChI Key

ZPUZOWGZNSKJSB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OCC

Origin of Product

United States

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